Cas no 1806292-75-0 (3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile)
3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile
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- Inchi: 1S/C10H9BrFNO/c11-10-4-3-9(14-7-12)6-8(10)2-1-5-13/h3-4,6H,1-2,7H2
- InChI Key: YMNPQABBUSFEJB-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1CCC#N)OCF
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 215
- XLogP3: 3
- Topological Polar Surface Area: 33
3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024364-250mg |
3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile |
1806292-75-0 | 97% | 250mg |
480.00 USD | 2021-06-24 | |
| Alichem | A013024364-500mg |
3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile |
1806292-75-0 | 97% | 500mg |
863.90 USD | 2021-06-24 | |
| Alichem | A013024364-1g |
3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile |
1806292-75-0 | 97% | 1g |
1,504.90 USD | 2021-06-24 |
3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile
3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile: A Comprehensive Overview
The compound 3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile, with the CAS number 1806292-75-0, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is notable for its unique structural features, which include a bromine atom, a fluoromethoxy group, and a nitrile functional group. These elements contribute to its versatile chemical reactivity and potential applications in various scientific domains.
The synthesis of 3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile typically involves multi-step organic reactions, often leveraging advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and purity. Researchers have also explored the use of catalytic systems to enhance the efficiency of these reactions, making the synthesis process more environmentally friendly and cost-effective.
In terms of applications, this compound has shown promise in drug discovery efforts. Its structural features make it an attractive candidate for modulating biological targets such as kinases or G-protein coupled receptors (GPCRs). For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain cancer-related kinases. This finding underscores its potential as a lead compound in the development of novel therapeutic agents.
Beyond pharmacology, 3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile has also found applications in materials science. Its ability to undergo polymerization under specific conditions has led to its use in the synthesis of advanced polymers with tailored properties. Recent research has focused on optimizing polymerization techniques to achieve higher molecular weights and improved mechanical properties, which could pave the way for its use in high-performance materials.
The chemical stability and reactivity of this compound are also areas of active investigation. Studies have shown that the presence of the nitrile group significantly influences its thermal stability and resistance to oxidation. These properties make it suitable for use in harsh chemical environments or high-temperature applications. Furthermore, its reactivity towards nucleophiles and electrophiles has been exploited in various cross-coupling reactions, making it a valuable building block in organic synthesis.
In conclusion, 3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile is a versatile compound with a wide range of potential applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key molecule for future research and development. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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